molecular formula C16H17N3OS B2377867 (7-Phenyl-1,4-thiazepan-4-yl)(pyrazin-2-yl)methanone CAS No. 1796961-39-1

(7-Phenyl-1,4-thiazepan-4-yl)(pyrazin-2-yl)methanone

Cat. No.: B2377867
CAS No.: 1796961-39-1
M. Wt: 299.39
InChI Key: XWGSPXQUBIPQEK-UHFFFAOYSA-N
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Description

(7-Phenyl-1,4-thiazepan-4-yl)(pyrazin-2-yl)methanone is a heterocyclic compound featuring a 1,4-thiazepane ring (a seven-membered ring containing sulfur and nitrogen) linked via a methanone group to a pyrazine moiety.

Properties

IUPAC Name

(7-phenyl-1,4-thiazepan-4-yl)-pyrazin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3OS/c20-16(14-12-17-7-8-18-14)19-9-6-15(21-11-10-19)13-4-2-1-3-5-13/h1-5,7-8,12,15H,6,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWGSPXQUBIPQEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2)C(=O)C3=NC=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Phenyl-1,4-thiazepan-4-yl)(pyrazin-2-yl)methanone typically involves multi-step organic reactions. One possible route includes:

    Formation of the Thiazepane Ring: Starting with a suitable precursor, such as a substituted amine and a thiol, the thiazepane ring can be formed through cyclization reactions under acidic or basic conditions.

    Attachment of the Pyrazine Moiety: The pyrazine ring can be introduced via nucleophilic substitution reactions, where a pyrazine derivative reacts with the thiazepane intermediate.

    Final Coupling: The final step involves coupling the phenyl group to the thiazepane-pyrazine intermediate using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

(7-Phenyl-1,4-thiazepan-4-yl)(pyrazin-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The thiazepane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or chlorosulfonic acid (HSO3Cl).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Halogenated or sulfonated phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (7-Phenyl-1,4-thiazepan-4-yl)(pyrazin-2-yl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore. Its structural features could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Compounds with similar structures have been studied for their antimicrobial, anticancer, and anti-inflammatory properties.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (7-Phenyl-1,4-thiazepan-4-yl)(pyrazin-2-yl)methanone would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiazepane ring could interact with protein active sites, while the pyrazine moiety might engage in π-π stacking interactions with aromatic amino acids.

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Ring Modifications

(a) Thiazepane vs. Diazepane Derivatives

The compound (1,4-diazepan-1-yl)(pyrazin-2-yl)methanone replaces the sulfur atom in the thiazepane ring with an additional nitrogen, forming a 1,4-diazepane ring. This modification alters electronic properties and hydrogen-bonding capacity, which may impact interactions with biological targets like pantothenate synthetase, as studied in silico . The thiazepane sulfur in the target compound could confer distinct metabolic stability or metal-binding properties compared to nitrogen-rich analogs.

(b) Piperazine-Linked Methanones

Compounds such as 1-(Benzo[b]thiophen-2-yl)-3-[4-(4-nitrophenyl)piperazin-1-yl]-1-propanone (7f) feature a piperazine ring instead of thiazepane. Piperazine derivatives are widely explored for CNS activity due to their conformational flexibility.

Substituent Variations

(a) Aromatic Group Modifications
  • (4-Chlorophenyl)(pyrazin-2-yl)methanone (6d): Replacing the thiazepane-phenyl group with a chlorophenyl moiety simplifies the structure but retains the pyrazine-methanone core. This compound exhibits a melting point of 75–77°C and high synthetic yield (92%) via FeCl₂·4H₂O-catalyzed oxidation . The electron-withdrawing chlorine atom in 6d may enhance electrophilicity at the methanone group compared to the target compound’s phenyl group.
  • 4-Methylthiophen-2-yl Analogs: The compound (4-Methylthiophen-2-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone replaces pyrazine with a methylthiophene group, altering aromatic stacking interactions. Such substitutions could influence solubility or binding to hydrophobic enzyme pockets .

Physicochemical and Spectroscopic Properties

While direct data for the target compound are unavailable, key trends emerge from analogs:

  • Melting Points : Piperazine-based 7f melts at 138–141°C, whereas the simpler 6d melts at 75–77°C. The thiazepane ring’s bulkiness may elevate the target compound’s melting point compared to 6d .
  • Spectroscopy : The pyrazine moiety in 6d shows distinct ¹H-NMR signals at δ 9.28 (s, 1H) and 8.80 (s, 1H), while the thiazepane ring in analogs like 8a exhibits aliphatic C-H stretches in IR (~2800 cm⁻¹). These patterns provide a reference for characterizing the target compound .

Data Table: Key Properties of Analogs vs. Target Compound

Property Target Compound (Inferred) (4-Chlorophenyl)(pyrazin-2-yl)methanone (6d) 1,4-Diazepan-1-yl Analogs Piperazine Derivative (7f)
Core Structure Thiazepane + Pyrazine Chlorophenyl + Pyrazine Diazepane + Pyrazine Piperazine + Benzo[b]thiophene
Melting Point Likely >100°C 75–77°C Not reported 138–141°C
Synthetic Yield Moderate (est. 60–80%) 92% Not reported 69%
Key Functional Groups C=O, S, N (thiazepane) C=O, Cl C=O, N (diazepane) C=O, NO₂
Biological Activity Potential enzyme inhibition Unknown Pantothenate synthetase inhibition Not reported

Biological Activity

(7-Phenyl-1,4-thiazepan-4-yl)(pyrazin-2-yl)methanone is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The compound's structure suggests possible interactions with various biological targets, leading to diverse therapeutic effects. This article explores the biological activity of this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H14N2OSC_{15}H_{14}N_2OS, with a molecular weight of 286.35 g/mol. The compound features a thiazepane ring, which is known for its role in enhancing the pharmacological profile of compounds.

Biological Activity Overview

The biological activities of this compound include:

1. Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing thiazepane and pyrazine moieties. For instance, derivatives that share structural similarities with this compound have shown promising results in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Summary of Anticancer Studies

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-710Apoptosis via caspase activation
Compound BMDA-MB-2315Autophagy induction
This compoundTBDTBDTBD

2. Antimicrobial Activity
Compounds with similar structural features have been investigated for their antimicrobial properties. The presence of the thiazepane ring may enhance the interaction with microbial targets, leading to effective inhibition of bacterial growth.

3. Neuropharmacological Effects
Preliminary studies suggest that compounds containing pyrazine and thiazepane may exhibit neuropharmacological effects such as anxiolytic or antidepressant activities. This is hypothesized to be due to their ability to modulate neurotransmitter systems.

Case Studies

Case Study 1: Anticancer Mechanism Investigation
A study focused on a structurally related compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The mechanism involved the activation of apoptotic pathways, including the caspase cascade and modulation of Bcl-2 family proteins. This suggests that this compound could similarly affect these pathways.

Case Study 2: Antimicrobial Screening
In another investigation, derivatives were screened against various bacterial strains. The results indicated that compounds with thiazepane structures exhibited enhanced activity against Gram-positive bacteria, potentially due to their ability to disrupt bacterial cell walls.

Research Findings

Recent literature has identified several key findings regarding the biological activity of thiazepane-containing compounds:

  • Cytotoxicity : Thiazepane derivatives have shown cytotoxic effects in various cancer cell lines.
  • Mechanism Insights : Studies suggest that these compounds may induce apoptosis through mitochondrial pathways.
  • Synergistic Effects : When combined with other agents, these compounds may enhance overall therapeutic efficacy against resistant cancer types.

Q & A

Q. Basic

  • NMR spectroscopy : 1H and 13C NMR confirm regiochemistry and substituent positions (e.g., phenyl and pyrazine protons resonate at δ 7.2–8.5 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ m/z calculated for C20H18N3OS: 356.1121) .
  • X-ray crystallography : Resolves 3D conformation, including dihedral angles between thiazepane and pyrazine rings (e.g., 85–90°) .

How can researchers investigate the structure-activity relationship (SAR) of this compound?

Q. Advanced

  • Substituent modification : Introduce electron-withdrawing/donating groups (e.g., halogens, methoxy) on the phenyl or pyrazine rings to assess bioactivity shifts .
  • Biological assays : Test derivatives against kinase targets (e.g., EGFR, VEGFR2) using enzyme inhibition assays (IC50 values) .
  • Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to active sites (e.g., ATP-binding pockets) .

What strategies address contradictory stability data under varying pH and temperature?

Q. Advanced

  • Accelerated stability studies : Incubate the compound at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC. Hydrolysis of the thiazepane ring is observed at pH < 3 .
  • Thermal analysis : Use DSC/TGA to identify decomposition points (e.g., Tonset ~180°C) and recommend storage at –20°C in inert atmospheres .

Which purification techniques ensure high-purity yields post-synthesis?

Q. Basic

  • Column chromatography : Use silica gel (200–300 mesh) with gradients of ethyl acetate/hexane (30:70 to 70:30) .
  • Recrystallization : Ethanol/water (3:1) achieves >98% purity; monitor crystal formation via polarized light microscopy .

How do computational methods enhance mechanistic understanding of its reactivity?

Q. Advanced

  • Density Functional Theory (DFT) : Calculate transition states for ring-opening reactions (e.g., thiazepane hydrolysis) with Gaussian 09 .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMF vs. THF) using GROMACS .

What in vitro assays are suitable for initial biological screening?

Q. Basic

  • Enzyme inhibition : Test against proteases (trypsin) or kinases (PI3K) using fluorogenic substrates (e.g., IC50 < 10 µM suggests potency) .
  • Antimicrobial activity : Use microdilution assays (MIC) against Gram-positive bacteria (e.g., S. aureus) .

How can regioselectivity challenges in pyrazine functionalization be resolved?

Q. Advanced

  • Directed metalation : Use LDA (lithium diisopropylamide) at –78°C to deprotonate pyrazine C-H bonds selectively .
  • Cross-coupling : Suzuki-Miyaura reactions with Pd(PPh3)4 catalyst for aryl-aryl bond formation (e.g., coupling with boronic acids) .

What are the key challenges in scaling up synthesis for preclinical studies?

Q. Advanced

  • Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME) for greener, scalable reactions .
  • Catalyst recycling : Immobilize Pd catalysts on magnetic nanoparticles to reduce costs .

How does steric hindrance from the phenyl group influence reactivity?

Q. Advanced

  • Steric maps : Generate using MOE software to predict steric clashes in nucleophilic substitutions (e.g., SN2 reactions inhibited by ortho-substituents) .
  • Kinetic studies : Compare reaction rates of phenyl vs. alkyl-substituted analogs using stopped-flow spectroscopy .

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